N-Methyl Substituent Reduces Lipophilicity Versus N-Ethyl Analog
The target compound's N-methyl group on the sulfamoyl moiety confers lower calculated lipophilicity (XLogP3 = 2.4) compared to its closest commercially available analog, 4-[benzyl(ethyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide (CAS 1020454-26-5), which bears an N-ethyl substituent [1]. An increase of a single methylene unit typically raises logP by approximately 0.5 units, suggesting the ethyl analog has an estimated XLogP3 of ~2.9. Lower lipophilicity is a critical parameter for medicinal chemists seeking to improve aqueous solubility, reduce metabolic clearance, and minimize off-target binding [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 4-[benzyl(ethyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide (CAS 1020454-26-5); XLogP3 estimated at ~2.9 based on the +0.5 rule for an added methylene |
| Quantified Difference | ΔXLogP3 ≈ -0.5 (target compound is less lipophilic) |
| Conditions | Computational prediction by XLogP3 3.0 (PubChem release 2025.09.15) [1] |
Why This Matters
For procurement in lead optimization, the lower logP profile of the target compound makes it a better starting point for projects where solubility and metabolic stability are early-stage development concerns.
- [1] PubChem. (2026). Computed Properties for CID 41783799. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
